molecular formula C8H11N<br>C8H11N<br>C6H5N(CH3)2 B3430800 N,N-dimethylaniline CAS No. 86362-18-7

N,N-dimethylaniline

Cat. No.: B3430800
CAS No.: 86362-18-7
M. Wt: 121.18 g/mol
InChI Key: JLTDJTHDQAWBAV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on N,N-Dimethylaniline

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the 19th century. The initial synthesis of this compound was reported in 1850 by the German chemist A. W. Hofmann, who produced it by heating aniline (B41778) with iodomethane. wikipedia.org

The mid-1850s marked a revolutionary turning point in the dyeing industry with the discovery of aniline dyes. fitnyc.edu In 1856, William Henry Perkin, a British chemist, accidentally discovered the first synthetic dye, mauveine, while attempting to synthesize quinine. fitnyc.edutrcleiden.nlmcgill.capysanky.info This discovery, derived from coal tar, unlocked the potential for producing a wide array of vibrant and intense colors that were not achievable with natural dyes. fitnyc.edutrcleiden.nl This led to a boom in the synthetic dye industry, with companies like BASF in Germany capitalizing on aniline chemistry to create a massive global market. trcleiden.nlmcgill.caararatrugs.com

The initial aniline dyes, while brilliant, sometimes had issues with colorfastness, bleeding when washed. trcleiden.nl However, the industrial production of aniline, facilitated by Antoine Béchamp's method of converting benzene (B151609) from coal tar into aniline, propelled the industry forward. mcgill.capysanky.info

This compound quickly became a crucial intermediate in the synthesis of a new class of dyes known as triarylmethane dyes. wikipedia.orgacs.org Its chemical structure allowed for the creation of intensely colored compounds. Two of the most notable examples are:

Malachite Green: First prepared by Hermann Fischer in 1877, this dye is synthesized through the condensation of benzaldehyde (B42025) and this compound. wikipedia.orgwikipedia.org The process typically involves heating these reactants in the presence of an acid, followed by oxidation of the resulting leuco base. wikipedia.orgprepchem.com

Crystal Violet: Also known as gentian violet, this dye was first synthesized in 1883 by Alfred Kern. sciencemadness.orgwikipedia.org One common synthesis route involves the reaction of this compound with phosgene (B1210022) to form an intermediate called Michler's ketone, which is then reacted with more this compound. sciencemadness.orgwikipedia.org Another method involves the condensation of formaldehyde (B43269) with this compound. sciencemadness.orgwikipedia.org

The development of these dyes, which relied on this compound as a key precursor, further solidified the importance of aniline derivatives in the burgeoning chemical industry. atamanchemicals.com

Scope and Significance of this compound in Modern Chemical Science

Beyond its historical roots in the dye industry, this compound has evolved into a multifaceted compound with broad applications in contemporary chemical research and industry. acs.orgimarcgroup.com Its market is projected to reach USD 2.2 billion by 2032, driven by its increasing demand in various sectors. wiseguyreports.com

This compound is a highly versatile building block in organic synthesis due to its reactivity. acs.orgnih.govchemiis.comcarlroth.com The dimethylamino group activates the aromatic ring, making it susceptible to various chemical modifications. acs.org It serves as a precursor for a wide range of organic compounds, including:

Vanillin: this compound is used as an intermediate in the synthesis of this widely used flavoring agent. atamanchemicals.comfishersci.at

Michler's Ketone: This compound, an important intermediate for dyes and pigments, is synthesized from this compound. atamanchemicals.comfishersci.at

Other Derivatives: The reactivity of this compound allows for the creation of numerous derivatives with applications in diverse fields. acs.orgdiva-portal.org

Modern synthetic methods, such as the Buchwald-Hartwig amination, have further expanded the utility of this compound derivatives by providing efficient ways to form carbon-nitrogen bonds. acs.orgnih.gov

This compound plays a significant role in the field of materials science, particularly in the production of polymers. sigmaaldrich.com

Polymerization Accelerator/Promoter: It is widely used as a promoter or accelerator in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.orgfishersci.atchemicalbook.com It also acts as an accelerator for radical polymerization reactions initiated by certain compounds. google.com Derivatives like 4-tert-Butyl-N,N-dimethylaniline are also efficient polymerization accelerators. sigmaaldrich.com

Polymer Synthesis: this compound and its derivatives are used in the synthesis of various polymers. sigmaaldrich.comresearchgate.netijsrst.com For example, it has been used in the synthesis of carborane-containing polymers and in photoinduced block copolymerization. researchgate.netmdpi.com

The use of this compound in these applications contributes to the production of high-performance plastics and resins essential for numerous industries. sigmaaldrich.com

The versatility of this compound extends to the life sciences, where it is a key intermediate in the development of pharmaceuticals and agrochemicals. imarcgroup.comwiseguyreports.comchemiis.comtransparencymarketresearch.comchemimpex.comdataintelo.com

Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs). wiseguyreports.comchemiis.com For instance, it is employed as an acid scavenger in the manufacture of semisynthetic penicillins and cephalosporins. atamanchemicals.comfishersci.at Its derivatives are also being explored for their potential in pharmaceutical applications. ontosight.ai

Agrochemicals: this compound is a crucial intermediate in the production of a range of agrochemicals, including herbicides and pesticides. imarcgroup.comwiseguyreports.comchemiis.comchemimpex.com The growing demand for effective crop protection solutions drives the use of this compound in this sector. imarcgroup.comwiseguyreports.com

The following table provides a summary of the key applications of this compound discussed in this article.

Application Area Specific Use Key Compounds Synthesized
Dye Synthesis IntermediateMalachite Green, Crystal Violet, Methyl Violet wikipedia.orgatamanchemicals.comfishersci.at
Organic Synthesis Versatile Building BlockVanillin, Michler's Ketone atamanchemicals.comfishersci.at
Materials Science Polymerization Accelerator/PromoterPolyester Resins, Vinyl Ester Resins wikipedia.orgfishersci.atchemicalbook.com
Pharmaceuticals Intermediate, Acid ScavengerSemisynthetic Penicillins, Cephalosporins atamanchemicals.comfishersci.at
Agrochemicals IntermediateHerbicides, Pesticides imarcgroup.comwiseguyreports.comchemiis.com

Catalytic and Solvent Applications in Chemical Reactions

This compound (DMA) is a versatile organic compound that serves crucial roles as both a catalyst and a solvent in a wide array of chemical reactions. deltachemsol.co.insolubilityofthings.comchemicalbook.com Its utility stems from its structural and electronic properties, specifically the tertiary amine group attached to an aromatic phenyl ring. fiveable.mewikipedia.org This structure allows it to function as a weak base, a nucleophile, an acid scavenger, and a reaction promoter, enhancing the efficiency and rate of various chemical processes. chemicalbook.comactylis.com

As a solvent, this compound is noted for its ability to dissolve a range of organic compounds, making it a valuable medium for industrial-scale synthesis, particularly in the production of dyes and pigments. deltachemsol.co.in It is highly soluble in common organic solvents such as ethanol, ether, chloroform (B151607), and acetone, though it exhibits low solubility in water. solubilityofthings.comchemicalbook.com

In a catalytic capacity, this compound is perhaps most widely recognized for its role as a promoter or accelerator in polymerization reactions. actylis.comchemicalbook.com It is integral to the curing of polyester, vinyl ester, and acrylic resins. chemicalbook.comchemicalbook.com In these systems, DMA facilitates the decomposition of peroxides (initiators), thereby generating the free radicals necessary to start the polymerization process at ambient temperatures. chemicalbook.com For instance, it is used with benzoyl peroxide (BPO) or in conjunction with cobalt promoters and methyl ethyl ketone peroxide (MEKP) to achieve rapid curing. chemicalbook.com

Beyond polymerization, this compound functions as a catalyst in numerous other organic syntheses. It acts as an acid scavenger in the production of β-lactam antibiotics, including penicillin and cephalosporin, by neutralizing acidic byproducts. chemicalbook.comatamanchemicals.com Research has also highlighted its effectiveness as an electron-transfer catalyst in reductive lithiation reactions, where it activates the surface of lithium metal. nih.gov Furthermore, it is a key intermediate and catalyst in the synthesis of various dyes, such as malachite green and crystal violet. wikipedia.orgatamanchemicals.comomanchem.com

The following tables summarize key research findings on the application of this compound as a catalyst in specific reactions and its general solubility profile.

Table 1: Selected Catalytic Applications of this compound in Chemical Synthesis

Reaction Type Catalyst System Reagents Conditions Outcome Source(s)
Quasi-Living Radical Polymerization PTSA-DMA (p-toluenesulfonic acid & this compound) Alkyl methacrylates 60 °C in THF Yield: 60-75%; Narrow Polydispersity (PDI): 1.16–1.45 rsc.org
Resin Curing This compound with Benzoyl Peroxide (BPO) Polyester / Vinyl Ester Resins Room Temperature Rapid Cure chemicalbook.com
Reductive Lithiation This compound with Lithium (Li) ribbon Phenyl thioethers, Alkyl chlorides N/A Efficient preparation of organolithiums; DMA reactivates Li surface nih.gov
Electrochemical N,N-dimethylation Pd/Co–N/carbon (electrocatalyst) and AMPA (co-catalyst) Nitrobenzene (B124822), CO₂, Water 30 °C, -2.3 V vs. Ag/Ag⁺ Yield of this compound: 92% rsc.org
Industrial Synthesis (Liquid Phase) Sulfuric Acid Aniline, Methanol (B129727) 210–215 °C, 3–3.3 MPa Yield: 96% alfa-chemistry.com

| Industrial Synthesis (Gas Phase) | γ-Al₂O₃ | Aniline, Methanol | 300 °C | Aniline Conversion: 99%; Selectivity: >92% | google.com |

Table 2: Solubility Profile of this compound

Solvent Solubility Source(s)
Water Low / Insoluble solubilityofthings.comchemicalbook.comnih.gov
Ethanol Freely Soluble solubilityofthings.comchemicalbook.com
Diethyl Ether Freely Soluble solubilityofthings.comchemicalbook.com
Chloroform Freely Soluble solubilityofthings.comchemicalbook.com
Acetone Freely Soluble chemicalbook.com

| Benzene | Freely Soluble | chemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
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InChI Key

JLTDJTHDQAWBAV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=CC=C1
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Molecular Formula

C8H11N, Array
Record name N,N-DIMETHYLANILINE
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Related CAS

54140-98-6, Array
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DSSTOX Substance ID

DTXSID2020507
Record name N,N-Dimethylaniline
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Molecular Weight

121.18 g/mol
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Physical Description

N,n-dimethylaniline appears as a yellow to brown colored oily liquid with a fishlike odor. Less dense than water and insoluble in water. Flash point 150 °F. Toxic by ingestion, inhalation, and skin absorption. Used to make dyes and as a solvent., Dry Powder; Liquid, Pale yellow, oily liquid with an amine-like odor; Note: A solid below 36 degrees F; [NIOSH], Liquid, YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale yellow, oily liquid with an amine-like odor., Pale yellow, oily liquid with an amine-like odor. [Note: A solid below 36 °F.]
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 192-194 °C, 378 °F
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Flash Point

145 °F (NTP, 1992), 63 °C, 145 °F (63 °C) (closed cup), 62 °C, 142 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,454 mg/L at 25 °C, Freely soluble in alcohol, chloroform, ether, Soluble in acetone, benzene, organic solvents, Soluble in oxygenated and chlorinated solvents, Soluble in ethanol, ethyl ether, acetone, benzene; very soluble in chloroform, 1.45 mg/mL, Solubility in water: none, 2%
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Density

0.9557 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9537 g/cu cm at 20 °C, Relative density (water = 1): 0.96, 0.96
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Vapor Density

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.17 (Air = 1), Relative vapor density (air = 1): 4.2, 4.17
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Vapor Pressure

1 mmHg at 85.1 °F (NTP, 1992), 0.7 [mmHg], Vapor pressure: 1 mm Hg at 29.5 °C, 0.70 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 67, 1 mmHg
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Color/Form

Pale-yellow, oily liquid [Note: A solid below 36 degrees F], Yellowish to brownish, oily liquid

CAS No.

121-69-7, 86362-18-7
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Melting Point

36.4 °F (NTP, 1992), 2.1 °C, 2.5 °C, 36 °F
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Synthetic Methodologies for N,n Dimethylaniline and Its Derivatives

Advanced and Green Synthesis Approaches

Catalytic Protocols for Selective N-Methylation

The selective N-methylation of anilines is a fundamental transformation in organic synthesis. Modern catalytic methods have focused on achieving high selectivity for mono- or di-methylation while utilizing more environmentally benign methylating agents.

Several catalytic systems have been developed for the N-methylation of anilines. Ruthenium-based catalysts, such as those combining a Ru(III) precursor with a triphos ligand, have been shown to be effective for the methylation of both primary and secondary amines using carbon dioxide and hydrogen. units.it This method tolerates various functional groups and can be tuned to favor monomethylation by adjusting reaction times and catalyst loading. units.it For instance, a [Ru/Triphos] complex in conjunction with an acid additive like HNTf2 or CH3SO3H can effectively methylate aromatic amines. csic.es

Another approach involves the use of dimethyl carbonate (DMC) as a green methylating agent. rsc.orgncl.res.in Onium salts have been demonstrated to be effective catalysts for the N-alkylation of anilines with DMC, achieving high yields of N,N-dimethylaniline (NNDMA). ncl.res.in The presence of a small amount of water can significantly enhance the reaction rate. ncl.res.in Solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, have also been successfully employed for the selective N-monomethylation of anilines using methanol (B129727) as the methylating agent under mild conditions. acs.org These solid catalysts offer the advantage of easy recovery and recyclability. acs.org

Recent advancements also include the use of mesoionic N-heterocyclic olefins (mNHOs) as metal-free catalysts for the double N-methylation of primary amines using CO2 and 9-borabicyclo[3.3.1]nonane (9-BBN) as the hydride source. rsc.org This method proceeds under mild conditions and has been applied to the synthesis of various this compound derivatives. rsc.org

Catalytic Systems for N-Methylation of Anilines
Catalyst SystemMethylating AgentReducing Agent/AdditiveSubstrateProductYieldReference
[Ru(triphos)(tmm)] / Acid AdditiveCO₂H₂Aromatic AminesN,N-DimethylanilinesGood to Excellent csic.esrwth-aachen.de
Onium Salt / H₂ODimethyl Carbonate (DMC)N/AAniline (B41778)This compound99.8% ncl.res.in
NHC-Ir Coordination AssemblyMethanolN/AAnilinesN-Mono-methylanilinesUp to quantitative acs.org
Mesoionic N-heterocyclic olefin (mNHO)CO₂9-BBNPrimary Aryl AminesThis compound derivativesGood to Excellent (66-84%) rsc.org
NaY FaujasiteDimethyl Carbonate (DMC)N/AFunctionalized AnilinesMono-N-methylanilinesUp to 99% selectivity acs.org

Utilization of Carbon Dioxide as a C1 Resource

The use of carbon dioxide (CO₂) as an abundant, inexpensive, and renewable C1 feedstock for chemical synthesis is a key area of green chemistry. nih.govrsc.org Several catalytic strategies have been developed to synthesize N,N-dimethylanilines using CO₂ as the methylating agent, which requires a reducing agent to facilitate the transformation.

One approach combines electrocatalysis with thermal catalysis. nih.govrsc.org In this system, N,N-dimethylanilines are synthesized from nitrobenzene (B124822) derivatives, CO₂, and water under ambient conditions. A specially designed Pd/Co–N/carbon electrocatalyst is used, with H⁺ generated from water acting as the hydrogen source. nih.govrsc.org The reaction is performed in an electrolyte solution containing MeCN, [Bmim]Tf₂N, and 1-amino-methylphosphonic acid (AMPA) as a thermal co-catalyst, which works synergistically with the electrocatalyst to achieve high product yields. nih.govrsc.org

Homogeneous catalysis offers another powerful route. Ruthenium complexes, particularly those based on a [Ru/Triphos] system, have been successfully used for the direct methylation of anilines with CO₂ and molecular hydrogen (H₂). units.itcsic.esunits.it By tuning reaction conditions, such as H₂ pressure, good yields of this compound can be achieved. ionike.com For instance, reacting N-methylaniline with CO₂ and H₂ in the presence of the ruthenium catalyst can produce this compound with 86% yield. ionike.com This methodology is applicable to a variety of substituted anilines. units.it

Other reducing agents have also been employed. Simple zinc catalysts, in combination with hydrosilanes, can efficiently promote the six-electron reduction of CO₂ and the subsequent C–N bond formation to produce N-methylamines. rsc.org More recently, C-scorpionate nickel(II) complexes have been shown to catalyze the N-methylation of N-methylaniline using CO₂ and sodium borohydride (B1222165) (NaBH₄) as the reductant under mild conditions. nih.govmdpi.com

Synthesis of N,N-Dimethylanilines using CO₂ as a C1 Resource
Catalyst SystemReducing Agent/Hydrogen SourceSubstrateKey ConditionsYield of this compoundReference
Pd/Co–N/carbon (electrocatalyst) + AMPA (co-catalyst)H₂O (provides H⁺)NitrobenzeneAmbient conditions, MeCN/[Bmim]Tf₂NHigh yields nih.govrsc.org
[Ru(acac)₃]/triphos + Acid AdditiveH₂Aniline140 °C, 20 atm CO₂, 60 atm H₂96% nih.gov
Au/γ-Al₂O₃H₂Aniline140 °C, Cyclohexane92% selectivity rsc.org
[NiCl₂(tpm)]·3H₂ONaBH₄N-methylaniline5 bar CO₂, 30-80 °C, Acetonitrile (B52724)Conversion up to 48% mdpi.com
[(IPr)ZnCl₂]PhSiH₃Anilines-Efficient methylation csic.es

Palladium-Catalyzed Buchwald–Hartwig Amination of (Hetero)aryl Triflates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgresearchgate.net A specific protocol has been developed for the synthesis of this compound derivatives from the coupling of dimethylamine (B145610) with (hetero)aryl triflates. acs.orgorganic-chemistry.orgacs.org Aryl triflates are advantageous as they are readily accessible from inexpensive phenols. acs.orgorganic-chemistry.org

The reaction employs a straightforward catalytic system, typically consisting of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). acs.orgorganic-chemistry.org The process is carried out in the presence of a mild base, potassium phosphate (B84403) (K₃PO₄), in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 80 °C). acs.orgorganic-chemistry.org

This methodology exhibits a broad substrate scope, tolerating a wide range of functional groups on the aryl triflate. acs.org It is effective for electron-neutral, electron-rich, and electron-deficient aryl triflates, as well as for bicyclic and heterocyclic systems. acs.org Functional groups such as ethers, thioethers, acetals, and even nitro groups are well-tolerated. acs.org However, the reaction shows limitations with substrates that have coordinating groups or significant steric hindrance at the ortho-position to the triflate, which can inhibit the reaction or lead to poor yields. acs.org

Palladium-Catalyzed Synthesis of N,N-Dimethylanilines from Aryl Triflates
Aryl Triflates SubstrateProductYield (%)Reference
Phenyl triflateThis compound95 acs.org
4-Methoxyphenyl triflate4-Methoxy-N,N-dimethylaniline93 acs.org
4-(tert-Butyl)phenyl triflate4-(tert-Butyl)-N,N-dimethylaniline99 acs.org
4-Nitrophenyl triflateN,N-Dimethyl-4-nitroaniline85 acs.org
Naphthalen-2-yl triflateN,N-Dimethylnaphthalen-2-amine94 acs.org
3-Thienyl triflateN,N-Dimethylthiophen-3-amine70 acs.org
Reaction Conditions: Pd₂(dba)₃ (2.5 mol %), XPhos (7.5 mol %), K₃PO₄ (1.2 equiv), Dimethylamine (2.0 M in THF), THF, 80 °C, 16 h. acs.org

Transition Metal-Free Amination with Aryl Halides

While transition-metal-catalyzed methods are powerful, developing transition-metal-free alternatives is attractive for avoiding potential metal contamination in the final products. researchgate.net The amination of aryl halides can be achieved under metal-free conditions, often relying on a strong base and proceeding through a nucleophilic aromatic substitution (SₙAr) or a benzyne (B1209423) intermediate mechanism. mdpi.comlsu.eduorganic-chemistry.org

A simple and reliable protocol for the N-arylation of various amines, including the synthesis of this compound precursors, involves the reaction of aryl halides with an amine in the presence of a strong, non-nucleophilic base. researchgate.netuzh.ch Potassium hexamethyldisilazide (KHMDS or KN(Si(CH₃)₃)₂) has been identified as an ideal base for this transformation, with dioxane serving as an effective solvent. researchgate.netuzh.ch These reactions are often fast and high-yielding, in some cases surpassing the efficiency of their catalyzed counterparts. researchgate.net

Another approach utilizes potassium tert-butoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) to mediate the coupling between tertiary amines and aryl halides. researchgate.netthieme-connect.com The mechanism for these base-mediated reactions can depend on the substitution pattern of the aryl halide. For aryl halides lacking strong electron-withdrawing groups, the reaction often proceeds via an aryne intermediate. organic-chemistry.org This method has been successfully applied to the coupling of electron-rich aryl halides with various amines. organic-chemistry.org These transition-metal-free methods offer a valuable and cost-effective strategy for the synthesis of N-arylated amines. researchgate.netresearchgate.net

Transition Metal-Free Amination of Aryl Halides
Aryl HalideAmineBase/Solvent SystemMechanism TypeProduct TypeReference
Aryl Halides (General)Primary/Secondary AminesKN(Si(CH₃)₃)₂ / DioxaneSₙAr / AryneN-Arylated Amines researchgate.netuzh.ch
Aryl HalidesTertiary AminesPotassium tert-butoxide / DMSO-N-Arylated Tertiary Amines researchgate.netthieme-connect.com
Electron-rich Aryl HalidesVarious Amines- / Microwave IrradiationBenzyne Intermediatemeta-Substituted Anilines organic-chemistry.org
Aryl Methyl EthersLithium AmidesLithium Amides / THFSₙAr-typeN-Arylated Amines thieme-connect.de

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for N,N-Dimethylaniline

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals that correspond to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound typically shows a singlet for the six protons of the two methyl groups at approximately 2.9 ppm. rsc.orgchemicalbook.com The aromatic protons appear as a multiplet between 6.6 and 7.3 ppm. rsc.orgchemicalbook.com Specifically, in a C₆D₆ solution, the aromatic protons show distinct signals at approximately 6.61-6.63 ppm, 6.76-6.79 ppm, and 7.16-7.24 ppm. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ exhibits a signal for the methyl carbons around 40.7 ppm. rsc.org The aromatic carbons show several signals in the region of approximately 110-151 ppm. rsc.org For instance, in a C₆D₆ solution, characteristic peaks are observed at 40.19, 112.97, 116.95, 129.28, and 150.98 ppm. beilstein-journals.org

NucleusSolventChemical Shift (δ) in ppmAssignment
¹HCDCl₃~2.9 (s, 6H) 6.6-7.3 (m)-N(CH₃)₂ Aromatic protons
C₆D₆~2.71 (s, 6H) 6.61-6.63, 6.76-6.79, 7.16-7.24 (m)-N(CH₃)₂ Aromatic protons
¹³CCDCl₃~40.7 ~110-151-N(CH₃)₂ Aromatic carbons
C₆D₆40.19 112.97, 116.95, 129.28, 150.98-N(CH₃)₂ Aromatic carbons

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded from 3500–100 cm⁻¹. sphinxsai.com

Key vibrational modes observed for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations are observed around 3000 cm⁻¹. sphinxsai.com In one study, these were specifically assigned to bands at 3074, 3063, 3027, 2984, and 2996 cm⁻¹. sphinxsai.com The stretching modes of the methyl (CH₃) groups are also distinct. sphinxsai.com

C-C Stretching: The carbon-carbon stretching vibrations within the benzene (B151609) ring typically appear in the 1400–1650 cm⁻¹ region. sphinxsai.com For this compound, these have been observed at 1509, 1577, and 1578 cm⁻¹ in the FT-IR spectrum and at 1520 cm⁻¹ in the FT-Raman spectrum. sphinxsai.com

Ring Stretching and Deformation: The aromatic ring vibrations cause strong absorption between 1635 and 1300 cm⁻¹. sphinxsai.com Ring deformation vibrations have been identified at lower wavenumbers, such as 1131, 704, 554, 516, 473, and 288 cm⁻¹. sphinxsai.com

C-N Stretching: The C-N stretching vibrations are assigned to bands in the region of 1444 to 1229 cm⁻¹. sphinxsai.com

C-H Bending: C-H in-plane bending vibrations are assigned to bands at 1168, 1231, 1216, and 1360 cm⁻¹, while out-of-plane bending modes appear in the 600–900 cm⁻¹ region. sphinxsai.com

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G** level have been used to simulate the vibrational spectra and aid in the assignment of the 54 expected normal modes of vibration. sphinxsai.commku.edu.tr

Vibrational ModeObserved Wavenumber Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretching~3000IR/Raman
C-C Stretching (Aromatic)1400–1650IR/Raman
Ring Stretching1300-1635IR/Raman
C-N Stretching1229-1444IR/Raman
C-H In-plane Bending1168, 1216, 1231, 1360IR/Raman
C-H Out-of-plane Bending600–900IR/Raman
Ring Deformation288, 473, 516, 554, 704, 1131IR/Raman

UV-Vis spectroscopy reveals the electronic transitions within a molecule. For this compound in cyclohexane, an absorption maximum is observed at 251 nm. photochemcad.com The study of how the solvent affects the UV-Vis spectrum, known as solvatochromism, provides insights into the electronic structure and polarity of the molecule in its ground and excited states.

Theoretical studies combining quantum mechanics and molecular mechanics have been conducted on the UV/Vis spectra of this compound in various solvents, including cyclohexane, tetrahydrofuran (B95107), and water. acs.orgacs.org These studies have examined the transitions between the three lowest-lying electronic states. acs.orgacs.org It has been noted that the solvatochromic shifts of the absorption and emission maxima are generally proportional to the solvent's polarity function. acs.org However, in protic solvents like water, this trend is broken, showing a blue shift in the absorption bands and a significant red shift for the fluorescence band. acs.orgnih.gov The effect of temperature on the absorption and fluorescence spectra in ethyl acetate (B1210297) (a phenomenon known as "thermochromic shift") has also been investigated to determine the dipole moment in the excited singlet state. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 121, corresponding to the molecular formula C₈H₁₁N. nih.govmassbank.eu The base peak in the spectrum is typically observed at m/z 120, which corresponds to the [M-H]⁺ ion (C₈H₁₀N⁺). chemicalbook.comnih.gov Another significant fragment is found at m/z 77, representing the phenyl cation [C₆H₅]⁺. nih.gov The fragmentation pattern also includes a peak at m/z 92, which corresponds to [C₆H₅NH]⁺. nih.gov

m/zFragment IonRelative Intensity
121[C₈H₁₁N]⁺ (Molecular Ion)High
120[C₈H₁₀N]⁺ (Base Peak)100%
105[C₇H₇N]⁺Significant
104[C₇H₆N]⁺Significant
92[C₆H₅NH]⁺Significant
77[C₆H₅]⁺Significant

Molecular Structure and Conformation Studies

Gas-phase electron diffraction is a powerful technique for determining the precise geometric parameters of molecules in the gaseous state. Studies on this compound using this method, combined with DFT calculations (B3LYP/cc-pVTZ), have revealed important structural details. researchgate.net

The analysis indicates that the torsion potential has a single minimum, which corresponds to a quasi-planar structure for the Ph-NC₂ fragment. researchgate.net This planarity is attributed to p-π conjugation between the lone pair of electrons on the nitrogen atom and the π-system of the phenyl ring. This interaction leads to a shortening of the N-C(phenyl) bond length compared to the N-C(methyl) bond lengths. researchgate.net Specifically, the N-C(phenyl) bond length is approximately 139.6 pm, while the average N-C(methyl) distance is about 144.8 pm. researchgate.net

X-ray Crystallography of this compound Derivatives

Crystal structure data is available for several derivatives, including those with electron-donating and electron-withdrawing groups. For instance, the crystal structures of 4-nitro-N,N-dimethylaniline and 4-cyano-N,N-dimethylaniline have been determined, offering insights into the impact of these para-substituents on the molecular geometry. acs.org In a series of N,N-dimethyl-4-nitroaniline derivatives, it was found that ortho-substituted molecules exhibit a trigonal-pyramidal configuration at the dimethylamino group, which is significantly twisted relative to the benzene ring. researchgate.net Conversely, meta-substituted analogues tend to have a more planar dimethylamino group. researchgate.net

The introduction of different substituents can lead to varied crystal packing arrangements, often dictated by intermolecular interactions such as hydrogen bonds and, in some cases, halogen-halogen interactions. For example, the crystal structure of 2-bromo-4,6-dimethylaniline (B183183) features hydrogen-bonded chains and Type I halogen–halogen interactions. nih.gov The crystallographic characterization of N,N′-bis(2,4-dimethylphenyl)piperazine, a derivative of 2,4-dimethylaniline, revealed a chair conformation for the central piperazine (B1678402) ring and significant twisting of the aromatic rings relative to the ring's mean plane. nih.gov

Furthermore, X-ray diffraction has been used to study co-crystals and complexes involving this compound derivatives. For instance, a co-crystalline mixture of ((TMEDA)Na(o-C6H4-NMe2)2Zn(t-Bu)) and ({(TMEDA)2Na}+{(t-Bu2Zn)2(µ-NMe2)}−) was identified through X-ray crystallography. beilstein-journals.org Another study detailed the dimeric structure of ortho-sodiated this compound, (((TMEDA)Na(o-C6H4-NMe2))2). beilstein-journals.org

The table below presents selected crystallographic data for some this compound derivatives, illustrating the structural diversity within this class of compounds.

Conformational Flexibility and Torsion Potential Analysis

The conformational flexibility of this compound and its derivatives is primarily centered around the rotation of the dimethylamino group relative to the phenyl ring. This torsional motion is a key determinant of the molecule's electronic and steric properties.

Theoretical and experimental studies have shown that this compound itself has a structure similar to aniline (B41778), with a rapidly inverting symmetric pyramidal nitrogen atom. nih.gov Gas-phase electron diffraction studies, combined with DFT calculations, indicate that the torsion potential has a single minimum, corresponding to a quasi-planar structure of the Ph-NC2 fragment, a conformation stabilized by p-π interaction. researchgate.net

The introduction of substituents, particularly at the ortho position, significantly influences the conformational landscape. For instance, in 2-methyl-N,N-dimethylaniline, the steric interaction between the ortho-methyl group and the N-methyl groups forces the NMe2 group to be almost orthogonal to the phenyl plane. nih.govresearchgate.net This is also the case for 2-methyl-N,N-diethylaniline and 2,6-diisopropyl-N,N-dimethylaniline. nih.gov

The torsional potential, which describes the energy as a function of the dihedral angle between the dimethylamino group and the phenyl ring, is a critical aspect of conformational analysis. The shape of this potential—whether it has a single or double minimum—can be investigated using techniques like laser-induced fluorescence spectroscopy in a supersonic jet. acs.org For this compound, it has been predicted that the conformation where the nitrogen lone pair or p orbital is perpendicular to the aromatic ring represents the lowest energy state for both sp2 and sp3 hybridized nitrogen. researchgate.net

The conformational preferences of this compound derivatives also have implications for their biological activity. For example, in DNA adducts formed from methylated anilines, derivatives with a methyl substituent ortho to the arylamine nitrogen show a higher percentage of syn conformers. acs.org Theoretical simulations support this, indicating that the percentage of low-energy syn conformers increases with the substitution pattern in the order: para < meta < ortho. acs.org This conformational perturbation in DNA may be linked to the biological activities of these compounds. acs.org

The table below summarizes key findings related to the conformational analysis of this compound and its derivatives.

Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation of N,N-Dimethylaniline

This compound serves as a versatile substrate in a multitude of organic reactions, undergoing transformations through various pathways. Its reactivity is largely influenced by the electron-donating nature of the dimethylamino group, which activates the aromatic ring.

The electron-rich aromatic ring of this compound makes it highly susceptible to electrophilic aromatic substitution (EAS) reactions. fiveable.me The dimethylamino group is a strong activating group and an ortho-, para-director. Consequently, electrophiles preferentially attack these positions. chemeurope.comchemeurope.com However, the introduction of a bulky alkyl group at the ortho position can sterically hinder the reaction and decrease reactivity. vaia.com

Common EAS reactions involving this compound include:

Halogenation: Bromination of this compound, for instance, readily yields the para-substituted product, 4-bromo-N,N-dimethylaniline. bartleby.com The reaction proceeds through the typical mechanism of electrophilic attack by the halogen, forming a resonance-stabilized carbocation (arenium ion), followed by deprotonation. chemeurope.combartleby.com

Friedel-Crafts Reactions: While traditional Friedel-Crafts reactions are often incompatible with amines due to the Lewis acidic nature of the catalysts, certain catalysts, such as a cyclic diaminocarbene-gold(I) complex, can facilitate the Friedel-Crafts alkylation of this compound with alkenes. nih.gov Theoretical studies on this reaction have shown that it follows the electrophilic aromatic substitution mechanism, with a high preference for the para-product. nih.gov

Diazonium Coupling: this compound readily reacts with aromatic diazonium salts to form azo compounds. chemeurope.com

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, leading to the formation of a positively charged intermediate known as an arenium ion. chemeurope.com This intermediate is stabilized by resonance, and the subsequent loss of a proton restores the aromaticity of the ring. chemeurope.com

Examples of Electrophilic Aromatic Substitution Reactions of this compound
Reaction TypeElectrophileMajor ProductReference
BrominationBr₂4-Bromo-N,N-dimethylaniline bartleby.com
Friedel-Crafts Alkylation (with specific catalysts)Alkenespara-Alkyl-N,N-dimethylaniline nih.gov
Diazonium CouplingArN₂⁺para-Azo-substituted this compound chemeurope.com

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of this compound, the dimethylamino group can act as a directed metalation group (DMG), guiding the deprotonation to the ortho position by an organolithium reagent. chemeurope.comwku.edu This process involves the coordination of the Lewis acidic lithium to the Lewis basic nitrogen atom, followed by deprotonation at the adjacent ortho-position to form an aryllithium intermediate. chemeurope.com This intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position. chemeurope.com

Interestingly, studies have shown that the regioselectivity of metallation can be altered. While sodiation of this compound with n-BuNa leads to the ortho-sodiated complex, the use of a mixed-metal zincate reagent, (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), surprisingly results in meta-metallation. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov Subsequent iodination of the isolated crystalline complex from this reaction quantitatively produced N,N-dimethyl-3-iodoaniline. researchgate.netbeilstein-journals.orgnih.gov Further investigations revealed that treating the reaction solution with iodine leads to a mixture of regioisomers, with the meta-isomer being the major product. researchgate.netnih.gov DFT calculations have supported these experimental findings, indicating that ortho-metallation is favored by sodiation, while meta- and para-metallation are favored by direct sodium-mediated zincation. researchgate.netnih.gov

Regioselectivity of this compound Metallation
Metallating AgentMajor Product PositionReference
n-Butyllithiumortho chemeurope.comwku.edu
n-BuNaortho researchgate.netnih.gov
(TMEDA)Na(TMP)(t-Bu)Zn(t-Bu)meta researchgate.netresearchgate.netbeilstein-journals.orgnih.gov

The oxidation of this compound has been the subject of extensive study. One notable example is its reaction with benzoyl peroxide, which exhibits complex kinetics. cdnsciencepub.comresearchgate.net This reaction is of particular interest as it generates free radicals capable of initiating polymerization. cdnsciencepub.com When carried out at 0°C under a nitrogen atmosphere in chloroform (B151607), the primary products are benzoic acid, formaldehyde (B43269), and N-methylaniline. cdnsciencepub.com One of the main products identified is an unstable Würster salt of tetramethylbenzidine. cdnsciencepub.comresearchgate.net The proposed mechanism suggests an initial polar formation of a quaternary hydroxylamine (B1172632) derivative, which then decomposes to produce radical products. cdnsciencepub.com

When benzoyl peroxide is used to initiate the reaction of oxygen with this compound, a chain reaction occurs, leading to a nearly quantitative yield of hydrogen peroxide. cdnsciencepub.comresearchgate.net This oxidation is significantly faster in polar solvents like acetonitrile (B52724) or methanol (B129727) compared to non-polar solvents such as toluene (B28343) and benzene (B151609). cdnsciencepub.com

Other oxidizing agents have also been employed. For instance, oxidation with cupric chloride or chloranil (B122849) yields N-p-dimethylaminobenzyl-N-methylaniline, 4,4′-bisdimethylaminodiphenylmethane, crystal violet, and methyl violet. rsc.org Iron complexes in the presence of molecular oxygen also catalyze the oxidation of this compound, producing a mixture of N-methylformanilide and 4,4′-methylenebis(N,N′-dimethylaniline), along with N-methylaniline. rsc.org

This compound can act as an electron donor in photoinduced electron transfer (PET) reactions. rsc.orgnih.govacs.org These reactions have been studied with various acceptors, including coumarin (B35378) dyes and pyrrolidinofullerenes. rsc.orgnih.govacs.org

In studies with coumarin dyes, the electron transfer process has been investigated in different microenvironments, such as niosomes and sodium dodecyl sulfate (B86663) (SDS) micelles. rsc.orgnih.gov The rate of electron transfer can be influenced by the surrounding medium and the free energy change of the reaction. nih.govnih.gov For instance, a slower rate of electron transfer was observed in PVP-SDS aggregates compared to polymer-free SDS micelles. nih.gov

Systematic studies of PET reactions between this compound and pyrrolidinofullerene derivatives have been conducted using nanosecond laser photolysis. acs.org The rate constants of electron transfer via the triplet states of the fullerenes were determined in polar solvents. acs.org The substituent on the pyrrolidinofullerene was found to affect the electron transfer rate, with electron-withdrawing groups leading to larger rate constants. acs.org

N-dealkylation, specifically N-demethylation, is a significant transformation of this compound. This process is relevant to biological systems, as it is involved in the metabolism of certain drugs and the repair of DNA. mdpi.comrsc.org The oxidation of this compound can lead to the formation of N-methylaniline and formaldehyde. cdnsciencepub.com This reaction can be catalyzed by various systems, including cytochrome P-450 enzymes and synthetic non-heme iron and manganese complexes. mdpi.comfrontiersin.orgnih.gov Mechanistic studies suggest that the process can proceed through an initial single electron transfer (SET) from the amine to the oxidant. mdpi.comfrontiersin.org

N-oxidation of this compound results in the formation of this compound N-oxide. nih.govebi.ac.uk This compound is a tertiary amine oxide where the nitrogen atom of the dimethylamino group is oxidized. nih.govebi.ac.uk

Products of N-Dealkylation and N-Oxidation of this compound
Reaction PathwayKey ProductsCatalyst/Reagent ExamplesReference
N-Dealkylation (N-Demethylation)N-methylaniline, FormaldehydeCytochrome P-450, Non-heme iron/manganese complexes, Benzoyl peroxide cdnsciencepub.commdpi.comfrontiersin.orgnih.gov
N-OxidationThis compound N-oxideOxidizing agents nih.govebi.ac.uk

Mechanistic Studies of Reactions Involving this compound

The mechanisms of reactions involving this compound have been investigated through various experimental and theoretical methods, including kinetic studies, isotope effects, and computational calculations.

In the transition metal-catalyzed oxidative Mannich reaction of N,N-dialkylanilines with tert-butyl hydroperoxide (TBHP), a general mechanism has been proposed. nih.gov It involves a rate-determining single electron transfer (SET) where the tert-butylperoxy radical is the primary oxidant. nih.gov This is followed by competing backward SET and irreversible cleavage of the alpha C-H bond. A second SET then converts the this compound to an iminium ion, which is subsequently trapped. nih.gov

The mechanism of N-dealkylation mediated by biomimetic nonheme oxidants has been a subject of debate. frontiersin.org Studies using substituted N,N-dimethylanilines have suggested that the reaction proceeds via a rate-limiting electron transfer followed by a proton transfer. frontiersin.org However, kinetic isotope effect experiments indicate that these two processes may be coupled. frontiersin.org Theoretical calculations have been employed to further elucidate this mechanism. frontiersin.org Similarly, visible light-induced N-dealkylation by a luminescent osmium(VI) nitrido complex has been shown to occur via an electron transfer/proton transfer mechanism, with proton transfer being the rate-limiting step. rsc.org

Theoretical studies, such as those using density functional theory (DFT), have provided valuable insights into reaction pathways. For example, DFT calculations on the B(C₆F₅)₃-catalyzed C-H silylation of this compound have elucidated the reaction mechanism, which involves nucleophilic attack, proton abstraction, and hydride migration. rsc.org In the case of metallation, DFT studies have helped to explain the observed regioselectivity, showing that ortho-metallation is favored by sodiation, while meta- and para-metallation are favored by direct sodium-mediated zincation. researchgate.netnih.gov

Kinetic and Mechanistic Studies of N-Methylation

The N-methylation of anilines to produce this compound is a reaction of significant industrial importance. Kinetic and mechanistic investigations have revealed that the reaction pathway can be influenced by various factors, including the catalyst, solvent, and reaction conditions.

One proposed mechanism for the N-methylation of aniline (B41778) with methanol involves a "borrowing hydrogen" pathway. researchgate.net In this process, the catalyst facilitates the dehydrogenation of methanol to form an aldehyde intermediate. This intermediate then reacts with the amine, and subsequent steps involving hydrogenation lead to the methylated product. researchgate.net Kinetic studies have shown that N-monomethylation often exhibits a lower activation energy than the second methylation step. researchgate.net

The choice of catalyst plays a crucial role in the selectivity and efficiency of the N-methylation process. For instance, a Raney-Ni® catalyst has been used for the direct synthesis of this compound from nitrobenzene (B124822) and methanol, where methanol acts as both a hydrogen source and an alkylating agent. researchgate.net Zinc oxide-supported iridium (Ir/ZnO) catalysts have also been developed for the N-methylation of amines with methanol, with the high reactivity attributed to the small size of the iridium nanoparticles and the high ratio of oxidized iridium species. researchgate.net

Studies using iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands as catalysts for the N-methylation of aniline with methanol support a borrowing hydrogen mechanism proceeding through iridium(I) intermediates. csic.es Deuterium (B1214612) labeling experiments have demonstrated the equilibrium between the active catalytic species under the reaction conditions. csic.es

Furthermore, kinetic studies on the quaternization of this compound with benzyl (B1604629) chloride, an extension of the Menshutkin reaction, have shown that the reaction follows second-order kinetics, being first order with respect to both this compound and benzyl chloride. sciensage.info The reaction rate is influenced by the dielectric constant of the solvent, increasing with higher polarity, which suggests a polar transition state. sciensage.info

Table 1: Influence of Solvent Dielectric Constant on the Rate of Quaternization of this compound with Benzyl Chloride

Solvent Dielectric Constant (D) Rate Constant (k2)
Methyl ethyl ketone 18.5 Value not provided
Isopropyl alcohol 19.9 Value not provided
Ethyl alcohol 24.6 Value not provided
Methyl alcohol 32.7 Value not provided
Acetonitrile 37.5 Value not provided

Source: sciensage.info

Note: While the source indicates a trend, specific rate constant values for each solvent were not provided in the abstract.

Solvolysis Mechanisms (e.g., Carbamoyl (B1232498) Chlorides)

The solvolysis of N,N-disubstituted carbamoyl chlorides, such as N,N-dimethylcarbamoyl chloride, has been the subject of detailed mechanistic studies. These reactions typically proceed through an SN1 pathway, involving the formation of a carbocation intermediate upon departure of the chloride ion. mdpi.comresearchgate.net The stability of this carbocation is influenced by the substituents on the nitrogen atom.

For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the electron-donating nature of the ethyl groups stabilizing the carbocation. mdpi.com The study of kinetic solvent isotope effects (KSIE) and the application of the Grunwald-Winstein equation have been instrumental in elucidating the role of the solvent in these reactions. mdpi.comresearchgate.net

The nature of the solvent significantly impacts the reaction rate and can influence the reaction mechanism. cdnsciencepub.com For N,N-dimethylcarbamoyl chloride, entropies of activation have been found to be highly negative in some solvents, which is unusual for a unimolecular mechanism and suggests a highly ordered transition state. mdpi.com

When comparing N,N-dimethylcarbamoyl chloride (1) with its sulfur analog, N,N-dimethylthiocarbamoyl chloride (2), the latter undergoes solvolysis at a much faster rate. researchgate.net This is attributed to the formation of a more stable carbocation from the thiocarbamoyl chloride, leading to an earlier transition state. researchgate.net

Table 2: Comparison of Solvolysis Properties of N,N-dimethylcarbamoyl chloride (1) and N,N-dimethylthiocarbamoyl chloride (2)

Compound Relative Solvolysis Rate at 0.0 °C Grunwald-Winstein Sensitivities (l and m) Product Preference in Water/Alcohol Mixtures
N,N-dimethylcarbamoyl chloride (1) Slower Higher Less preference for alcohol
N,N-dimethylthiocarbamoyl chloride (2) 2 to 3 orders of magnitude faster Lower Greater preference for alcohol

Source: researchgate.net

Nickel-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides

This compound derivatives, such as 4-bromo-N,N-dimethylaniline, have been used as substrates in the study of nickel-catalyzed electrochemical homo-coupling reactions of aryl halides. These reactions represent a significant side reaction in nickel-catalyzed cross-coupling processes. rsc.orgrsc.org

Mechanistic studies, combining experimental and computational approaches, have shed light on the reaction pathway. The process is initiated by the electrochemical generation of a Ni(I) species from a Ni(II) precatalyst. rsc.orgrsc.org This Ni(I) species then undergoes oxidative addition with the aryl halide to form a Ni(II)(Ar)Br intermediate. rsc.orgrsc.org For electron-rich aryl halides like 4-bromo-N,N-dimethylaniline, the oxidative addition step can be rate-limiting. rsc.org

The efficiency of the homo-coupling reaction can be enhanced by using a Ni-catalyst with a more negative redox potential, which facilitates the oxidative addition step. rsc.org For example, using a Ni(dmobpy)3Br2 catalyst resulted in a higher yield of the homo-coupling product of 4-bromo-N,N-dimethylaniline compared to a Ni(2,2'-bpy)3Br2 catalyst. rsc.org

Table 3: Effect of Ni-Catalyst on the Electrochemical Homo-Coupling of 4-bromo-N,N-dimethylaniline

Catalyst Reaction Time (hours) Conversion of 4-bromo-N,N-dimethylaniline Yield of Homo-coupling Product
Ni(2,2'-bpy)3Br2 12 67% 54%
Ni(dmobpy)3Br2 12 100% 81%

Source: rsc.org

Further mechanistic investigations suggest the formation of a high-valent Ni(III)(Ar)2Br intermediate, which then undergoes reductive elimination to yield the biaryl product. rsc.org

Enzymatic N-Demethylation (e.g., Chloroperoxidase-Catalyzed)

The enzymatic N-demethylation of this compound is a key reaction in drug metabolism and has been studied as a model system for cytochrome P450-catalyzed dealkylation reactions. semanticscholar.org Chloroperoxidase, an enzyme isolated from the fungus Caldariomyces fumago, has been shown to catalyze the N-demethylation of this compound in the presence of an oxidant like ethyl hydroperoxide. semanticscholar.orgnih.gov

Kinetic studies of this reaction are consistent with a Ping Pong Bi Bi mechanism. nih.gov In this mechanism, the ethyl hydroperoxide first oxidizes the enzyme to form an intermediate, compound I, with the release of ethanol. Subsequently, this compound binds to compound I and is oxidized, leading to the formation of N-methylaniline and formaldehyde, and regenerating the native enzyme. nih.gov

The reaction is subject to competitive substrate inhibition by both this compound and ethyl hydroperoxide. nih.gov The pH also plays a significant role in the catalytic activity, with an optimal pH of approximately 4.5 for the Vmax of the demethylation reaction. nih.gov Studies on the effect of pH on the kinetic parameters suggest that hydrophobic binding of the arylamine substrate is more critical for catalysis than ionic bonding. nih.gov

Table 4: Kinetic Parameters for Chloroperoxidase-Catalyzed N-Demethylation of this compound

Parameter Value
KM for this compound 0.122 mM
KI for this compound (substrate inhibition) 4.78 mM
KI for this compound (inhibition of oxygen evolution) 0.111 mM
Optimal pH for Vmax ~4.5

Source: nih.govnih.gov

C-H Bond Activation Mechanisms

The activation of C-H bonds in this compound, particularly at the N-methyl groups, is a powerful strategy for the synthesis of more complex molecules. researchgate.net Metal catalysts, often in the presence of an oxidant, can facilitate the functionalization of these C-H bonds. researchgate.net

For example, iron(II), copper(I), ruthenium, and iridium metal salts, with oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen, have been used to activate the N-methyl C-H bond for the introduction of various functional groups, including alkenes, alkynes, and nitriles. researchgate.net

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of these C-H activation reactions. In the case of the oxidation of N,N-dimethylanilines by a biomimetic nonheme iron(IV)-oxo complex, computational results suggest that the C-H bond activation occurs via a hydrogen atom transfer (HAT) mechanism. frontiersin.orgfrontiersin.org This is followed by a barrierless hydroxyl radical recombination to complete the N-dealkylation process. frontiersin.orgfrontiersin.org

The Friedel-Crafts reaction of this compound with alkenes, catalyzed by a cyclic diaminocarbene-gold(I) complex, also involves a C-H activation step. Theoretical calculations indicate that the reaction proceeds through an electrophilic aromatic substitution mechanism where the gold catalyst activates the alkene. nih.gov The formation of the para-substituted product is energetically favored. nih.gov

Table 5: Calculated Energy Barriers for the Friedel-Crafts Reaction of this compound

Reactant Product Rate-Determining Step Activation Energy (kcal/mol)
This compound + Alkene para-alkylated this compound C-C bond formation 27.4

Source: nih.gov

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For N,N-dimethylaniline, MD simulations provide valuable insights into dynamic processes such as photoinduced electron transfer and the effects of solvation.

MD simulations have been instrumental in investigating the dynamics of photoinduced electron transfer (ET) reactions involving this compound as an electron donor. nih.govescholarship.org These simulations can model the complex interplay between the donor and acceptor molecules, as well as the surrounding solvent, which influences the ET process.

One area of focus has been the ET reaction between coumarin (B35378) dyes and this compound at liquid/liquid interfaces. nih.govescholarship.org By developing new potential energy surfaces for this compound and the water/N,N-dimethylaniline interface, researchers have been able to simulate the adsorption free energy, rotational dynamics, and solvation dynamics of the dye at the interface, with results that are generally in reasonable agreement with experimental data. nih.govescholarship.org These simulations have shown that the reorganization free energy for the ET reaction is very small when a full molecular description of the solute is considered. nih.govescholarship.org

MD simulations have also been combined with quantum mechanics in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach to study ET parameters in solutions of 9-cyanoanthracene in this compound solvent. aip.org This method allows for the calculation of the transfer matrix element's dependence on the distance and relative orientation of the donor and acceptor. aip.org Furthermore, MD simulations have been used to study the dynamic behavior of pyrene-(CH₂)n-N,N'-dimethylaniline systems, where changes in the distance between the pyrene (B120774) and this compound moieties over time were used to evaluate ET rates. researchgate.net

MD simulations are a powerful tool for understanding how solvent molecules arrange themselves around a solute like this compound and how this solvation structure affects its properties and reactivity. nih.govaip.org

Studies combining ultrafast broadband electronic spectroscopy with MD simulations have investigated the effect of solvent polarity on the photoinduced electron transfer between polar dyes and this compound. nih.gov These simulations have revealed that in nonpolar solvents like cyclohexane, there is a preferential solvation of the dyes by this compound, leading to faster quenching of the dye's excited state. nih.gov In contrast, in polar solvents like acetonitrile (B52724), the opposite preferential solvation is predicted, and close contact between the reactants requires partial desolvation. nih.gov

MD simulations have also been used to study the deuterium (B1214612) isotope effect on solvation dynamics. aip.orgaip.org While a deuterium isotope effect was observed for aniline (B41778), no such effect was found for this compound, suggesting that the dynamics in aniline are coupled to intermolecular hydrogen bonding, which is absent in this compound. aip.orgaip.org

Furthermore, MD simulations can be used to construct free energy landscapes, which provide a map of the potential energy of a system as a function of specific coordinates. In the context of the photoinduced electron transfer between coumarin 314 and this compound, the solvent-free energy curves for the ET reaction were calculated and compared with those of a simpler point charge model. nih.govescholarship.org More advanced methods combine MD simulations with DFT cluster models to create potential energy landscapes for reactions such as the Friedel-Crafts alkylation catalyzed by copper complexes, providing insight into the reaction mechanism and enantioselectivity. rsc.org

Applications in Materials Science and Industrial Chemistry

Dyes and Pigments

N,N-dimethylaniline plays a crucial role in the synthesis of various dyes, serving as a key precursor and intermediate.

This compound is a fundamental building block in the production of commercially important triarylmethane dyes, such as malachite green and crystal violet. chemicalbook.comatamanchemicals.comindiamart.com These dyes are characterized by their brilliant colors and are used in a variety of applications. The synthesis of these dyes involves the reaction of this compound with other aromatic compounds in the presence of an oxidizing agent. For example, the synthesis of malachite green involves the condensation of this compound with benzaldehyde (B42025), followed by oxidation. Similarly, crystal violet is synthesized through the reaction of this compound with Michler's ketone or by the reaction of this compound with phosgene (B1210022). cymitquimica.comthermofisher.com

The following table provides a brief overview of some triarylmethane dyes derived from this compound:

Dye NameColor
Malachite GreenGreen
Crystal VioletViolet
Basic Green 4Green
Basic Violet 1Violet
Methyl VioletViolet

This table showcases triarylmethane dyes where this compound is a key precursor.

This compound also serves as a critical intermediate in the synthesis of azo dyes. haihangchem.comgoogle.com Azo dyes are the largest and most versatile class of synthetic organic dyes. The synthesis of azo dyes involves a diazo coupling reaction, where a diazonium salt reacts with a coupling component. brainly.commiracosta.edu In this context, this compound acts as a coupling component. Its electron-donating dimethylamino group activates the aromatic ring, facilitating the electrophilic attack of the diazonium ion to form the characteristic azo bond (-N=N-). brainly.com This reaction is a cornerstone of dye chemistry, allowing for the creation of a vast array of colors. For instance, this compound can be coupled with the diazonium salt of sulfanilic acid to produce an azo dye. brainly.com Research has also explored the synthesis of novel bioactive azo dyes by using this compound derivatives as coupling components. researchgate.net

Polymer Chemistry

In the realm of polymer chemistry, this compound is utilized in several key processes, from promoting the curing of resins to the production of advanced polymers.

One of the most significant industrial applications of this compound is as a promoter, or accelerator, in the curing of unsaturated polyester (B1180765) and vinyl ester resins at room temperature. atamanchemicals.comcompositesaustralia.com.au These resins are widely used in composites, coatings, and adhesives. The curing process involves the cross-linking of polymer chains, which is initiated by a catalyst, typically a peroxide like methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO). compositesaustralia.com.au this compound accelerates this process by facilitating the decomposition of the peroxide into free radicals, which then initiate the polymerization reaction. atamanchemicals.comcompositesaustralia.com.au It can be used alone with BPO-type catalysts or in conjunction with cobalt promoters for MEKP-type catalysts to achieve rapid curing. compositesaustralia.com.au The amount of this compound used typically ranges from 0.05% to 0.6% based on the mass of the resin and influences the gel time and curing speed. compositesaustralia.com.au

The following table illustrates the role of this compound in a typical resin curing system:

ComponentFunction
Unsaturated Polyester/Vinyl Ester ResinBase polymer
Styrene MonomerCross-linking agent
Methyl Ethyl Ketone Peroxide (MEKP)Catalyst (Initiator)
This compound Promoter (Accelerator)
Cobalt Promoter (e.g., Cobalt Naphthenate)Co-promoter

This table outlines the components of a common resin curing system where this compound acts as a promoter.

This compound and its derivatives are employed in the synthesis of specialty polymers with tailored properties. chemimpex.com For instance, 4-Ethynyl-N,N-dimethylaniline is a versatile building block for creating polymers with enhanced thermal stability and chemical resistance. chemimpex.com

Furthermore, this compound is involved in the field of conductive polymers. These materials possess the electrical properties of metals while retaining the processing advantages of polymers. nih.govrsc.org this compound can be a component in the synthesis of copolymers that form conductive nanocomposites. For example, a nanocomposite of a copolymer of N-Methyl pyrrole (B145914) (NMPy) and N,N-Dimethyl aniline (B41778) (NDMA) has been synthesized via chemical oxidative polymerization. ijsrst.com Such materials have potential applications in various electronic devices. Research has also been conducted on the chemical modification of conductive polymers like polyaniline (PANI), where N-nitrosation can be used to reversibly alter the polymer's conductivity. acs.org

Research has explored the use of this compound as a chemical modifier to improve the properties of natural fiber-reinforced polypropylene (B1209903) (PP) composites. researchgate.net Polypropylene is a widely used thermoplastic, and reinforcing it with natural fibers like jute can create cost-effective and lightweight materials. scirp.org However, a key challenge is the poor interfacial adhesion between the hydrophilic natural fibers and the hydrophobic polypropylene matrix. researchgate.net

Studies have shown that treating jute fabrics with this compound can significantly enhance the mechanical properties of the resulting polypropylene composites. researchgate.net This treatment is believed to improve the interfacial adhesion between the jute fibers and the PP matrix. researchgate.net This leads to better stress transfer from the matrix to the fibers, resulting in increased tensile strength, bending strength, and modulus of the composite material. researchgate.net The treatment has also been found to increase the thermal stability of the fabric and the composite. researchgate.net This application highlights the potential of this compound in developing advanced composite materials with improved performance characteristics. buet.ac.bd

The table below summarizes the effect of this compound treatment on the mechanical properties of jute/polypropylene composites based on research findings:

PropertyUntreated Jute/PP CompositeThis compound Treated Jute/PP Composite
Tensile StrengthLowerSignificantly Improved researchgate.net
Bending StrengthLowerSignificantly Improved researchgate.net
Tensile ModulusLowerSignificantly Improved researchgate.net
Bending ModulusLowerSignificantly Improved researchgate.net
Impact StrengthLowerImproved researchgate.net
Thermal StabilityLowerIncreased researchgate.net

This table illustrates the reported improvements in the mechanical and thermal properties of jute/polypropylene composites after treating the jute fibers with this compound.

Advanced Functional Materials

The incorporation of this compound into larger molecular frameworks has led to the development of advanced materials with tailored optical and electronic properties. These materials are at the forefront of research in bioimaging, molecular sensing, and renewable energy, leveraging the unique characteristics of the this compound moiety to achieve desired functionalities.

Dual Fluorescence Bioimaging Applications

This compound and its derivatives are integral to the synthesis of advanced fluorophores for dual fluorescence bioimaging, particularly those emissive in the near-infrared II (NIR-II) window (1000-1700 nm). sigmaaldrich.comnih.govrsc.orgresearchgate.netsigmaaldrich.comnih.govsigmaaldrich.com Bioimaging in this range offers significant advantages, including deeper tissue penetration and reduced autofluorescence, leading to higher-resolution images. researchgate.net

A successful design strategy for creating these fluorophores is the donor-acceptor-donor (D-A-D) motif. nih.gov This design allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is crucial for achieving emission in the desired NIR-II region through intramolecular charge transfer (ICT) processes. nih.gov

In a notable series of D-A-D fluorophores, this compound (DMA) was used as the electron donor unit. nih.govrsc.orgresearchgate.netnih.gov These structures were synthesized using thienothiadiazole (TTD) as the electron acceptor and 3-hexylthiophene (B156222) (HexT) as a π-spacer to connect the donor and acceptor components. nih.govrsc.orgresearchgate.netnih.gov Spectroscopic analysis of these derivatives revealed that they all exhibit emission in the NIR-II region, with emission maxima ranging from 1030 to 1075 nm. rsc.orgnih.gov Furthermore, these fluorophores demonstrated the ability to generate heat upon irradiation, indicating their potential as theranostic agents that combine diagnostic imaging with photothermal therapy. nih.govrsc.orgresearchgate.netnih.gov Their absorbance properties were also found to be sensitive to pH changes, suggesting additional utility in biosensing applications. nih.govresearchgate.netnih.gov

Table 1: Spectroscopic Properties of D-A-D Fluorophores Incorporating this compound and its Analogs. nih.govrsc.orgnih.gov

Fluorophore Donor Unit Acceptor Unit π-Spacer Max. Emission Wavelength (λemimax)
DMA-TTDT₂ This compound (DMA) Thienothiadiazole (TTD) 3-hexylthiophene (HexT) 1030 - 1036 nm
Pip-TTDT₂ Phenylpiperidine (Pip) Thienothiadiazole (TTD) 3-hexylthiophene (HexT) 1042 - 1075 nm
Morp-TTDT₂ Phenylmorpholine (Morp) Thienothiadiazole (TTD) 3-hexylthiophene (HexT) 1024 - 1075 nm

Fluorescent Probes for Biomolecule Monitoring

The this compound moiety is a key component in the construction of fluorescent probes for the real-time monitoring of various biomolecules and reactive species within biological systems. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov These probes are designed to change their fluorescence properties upon interaction with a specific target, enabling visualization and quantification.

One prominent mechanism employed in these probes is Twisted Intramolecular Charge Transfer (TICT). cam.ac.ukresearchgate.netroyalsocietypublishing.org In a TICT-based probe like Thioflavin T (ThT), which is formed by the fusion of this compound and a benzothiazole (B30560) moiety, the molecule is weakly fluorescent in solution due to free rotation around the C-C bond connecting the two rings. cam.ac.ukroyalsocietypublishing.org Upon binding to the β-sheet structures of amyloid aggregates, this rotation is suppressed, leading to a significant increase in fluorescence quantum yield and making ThT a standard probe for amyloid imaging. cam.ac.ukroyalsocietypublishing.org

Researchers have also developed novel probes incorporating this compound for detecting reactive oxygen species (ROS). For instance, a fluorescent probe known as DMPS-O, which includes this compound, pyridinium, and diphenylphosphinate (B8688654) groups, was created to visualize superoxide (B77818) anion (O₂˙⁻) fluxes in mitochondria. nih.gov Another BODIPY-derived probe uses an this compound derivative as a pH-sensitive group that works via a photoinduced electron transfer (a-PeT) mechanism. rsc.org At neutral or alkaline pH, the unprotonated this compound quenches the BODIPY fluorescence; upon protonation in an acidic environment, this quenching effect is switched off, restoring fluorescence. rsc.org

Bifunctional probes have also been designed to detect multiple species simultaneously. Probes with a benzothiazole core for amyloid targeting and a boronic ester unit sensitive to hydrogen peroxide (H₂O₂) have been synthesized. cam.ac.ukroyalsocietypublishing.org These probes can report on the presence of both amyloid aggregates and oxidative stress, two key factors in neurodegenerative diseases. cam.ac.ukroyalsocietypublishing.org

Table 2: Examples of Fluorescent Probes Based on this compound.

Probe Name/Type Core Structure Target Biomolecule(s) Sensing Mechanism
Thioflavin T (ThT) Benzothiazole and this compound Amyloid aggregates (β-sheets) Twisted Intramolecular Charge Transfer (TICT). cam.ac.ukroyalsocietypublishing.org
DMPS-O This compound, pyridinium, diphenylphosphinate Superoxide anion (O₂˙⁻). nih.gov Not specified
BODIPY-based probe BODIPY and this compound derivative pH (Protons) Photoinduced Electron Transfer (a-PeT). rsc.org
BE01 / BE02 Benzothiazole and Boronic Ester Amyloid aggregates and Hydrogen Peroxide (H₂O₂). cam.ac.ukroyalsocietypublishing.org TICT and Boronic ester oxidation. cam.ac.ukroyalsocietypublishing.org

Sensitizers for Photoanodes (e.g., in Dye-Sensitized Solar Cells)

In the field of renewable energy, this compound functions as a potent electron donor in metal-free organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgresearchgate.netrsc.org The typical structure of these dyes is a D-π-A configuration, where 'D' is the electron donor (like this compound), 'A' is the electron acceptor/anchoring group (often cyanoacetic acid), and 'π' is a conjugated bridge that connects them. researchgate.netrsc.org

The effectiveness of this compound as a donor has been compared to other donor moieties like triphenylamine (B166846) and indoline (B122111). acs.org Studies have shown the electron-donating ability follows the sequence: indoline > this compound > triphenylamine. acs.org This property directly influences the photovoltaic performance of the DSSC.

For example, a study of dyes with a fluorophenyl π-bridge and cyanoacetic acid acceptor showed that a dye incorporating this compound achieved a power conversion efficiency (PCE) of 3.33%. researchgate.net In another research effort, this compound was used as the donor scaffold in a series of co-sensitizers for N3 dye in DSSCs. researchgate.net These co-sensitizers, featuring acceptor units like barbituric acid and thiobarbituric acid, were shown to improve device performance. researchgate.net A device co-sensitized with an N,N-dimethyl barbituric acid-based dye achieved a PCE of 7.02%. researchgate.net

Table 3: Performance of Dye-Sensitized Solar Cells (DSSCs) Using Dyes with this compound as the Donor.

Dye/Device Configuration Donor π-Bridge Acceptor/Anchor PCE (%) Jsc (mA·cm⁻²) Voc (V) Ref.
Dye 14 This compound Fluorophenyl Cyanoacetic acid 3.33 5.43 0.81 researchgate.net
N3 + Co-sensitizer A2 This compound (Implicit in D-A config.) N,N-dimethyl barbituric acid 7.02 15.27 0.671 researchgate.net
EDOT-Ph This compound EDOT-Phenyl Cyanoacetic acid 4.0 - - rsc.org
NKX-2569 This compound Hepta-2,4,6-trienoic Cyanoacetic acid 6.8 12.9 0.71 acs.org

Environmental Fate and Degradation Studies

Degradation Pathways

Environmental Degradation in Composites

N,N-dimethylaniline (DMA) is utilized in the fabrication of various composite materials, primarily as a catalyst or accelerator for the polymerization of resins, such as polyesters and vinyl esters. kpi.ua It also finds application as a chemical modifier for natural fibers to improve their adhesion with polymer matrices. researchgate.netresearchgate.net The environmental fate of DMA in these composites is linked to the stability of the polymer matrix itself and the potential for DMA to leach or volatilize over time.

Conversely, under certain conditions, this compound can be released from a composite matrix. At elevated temperatures, the volatilization of compounds including aniline (B41778) and this compound has been observed from polymer composites, indicating a pathway for its release into the atmosphere. nasa.gov In aqueous environments, the leaching of residual or unreacted components is a recognized degradation pathway for polymer composites. kpi.ua The degradation of dental composites, which can use amine accelerators, may lead to the release of various organic compounds. researchgate.net While specific studies on DMA leaching are detailed, the general principles of component leaching from polymer matrices due to water absorption and hydrolysis are well-established. kpi.uamdpi.com Water absorption can lead to the loss of residual materials from the polymer network. kpi.ua

A study on jute/polypropylene (B1209903) (PP) composites investigated the effect of treating the jute fabric with this compound on the composite's degradation in various environmental conditions. The DMA treatment was found to enhance the mechanical and thermal properties of the composite. researchgate.netresearchgate.net Crucially, the DMA-treated composite exhibited lower degradability under water, soil, and simulated weathering conditions compared to the untreated control composite. researchgate.net This suggests that while DMA is a component, its primary role in this context is to improve the matrix's resistance to environmental degradation.

Research Findings on Jute/Polypropylene Composites Treated with this compound

PropertyObservationReference
Interfacial Adhesion Chemical modification of jute fibers with this compound improved the interfacial adhesion between the fibers and the polypropylene matrix. researchgate.net
Mechanical Properties The treatment resulted in significantly improved tensile strength, bending strength, tensile modulus, and bending modulus of the composite. researchgate.net
Thermal Stability Thermogravimetric analysis revealed that the DMA treatment increased the thermal stability of both the jute fabric and the final composite. researchgate.netresearchgate.net
Hydrophilic Nature The DMA treatment reduced the hydrophilic nature (water uptake) of the composite. researchgate.net
Environmental Degradation The DMA-treated jute composite was found to be less degradable than the untreated composite when exposed to water, soil, and simulated weathering conditions. researchgate.netresearchgate.net

Degradation of Polymer Resins Using this compound as an Accelerator

In systems where DMA is used as an accelerator for curing, such as in some polyester (B1180765) or bio-based thermosetting resins, the resulting polymer matrix is subject to environmental degradation. kpi.uadiva-portal.org Studies on the ageing and biodegradation of such resins show that they are affected by these processes, both visually and structurally. diva-portal.org The degradation process in these composites often involves hydrolysis of the polymer backbone, which can be influenced by water absorption. kpi.ua The potential for small molecules like DMA to leach out exists, particularly if they are not fully consumed during the polymerization reaction or are formed as degradation byproducts. kpi.uanasa.gov

Composite TypeRole of this compoundDegradation ObservationReference
Jute/PolypropyleneFiber surface modifierTreated composite is less degradable in water and soil. researchgate.netresearchgate.net
Epoxy ResinPotential degradation productVolatilization observed at elevated temperatures (200°C). nasa.gov
Polyester/Vinyl Ester ResinsCuring acceleratorWater absorption can lead to leaching of residual materials. kpi.ua
Bio-based Thermoset ResinsCuring acceleratorCured resins are affected by biodegradation and ageing processes. diva-portal.org

Toxicological and Health Research

Mechanisms of Toxicity

The toxic effects of N,N-dimethylaniline are multifaceted, involving several distinct but interconnected mechanisms that can lead to a range of adverse health outcomes.

Exposure to this compound can lead to methemoglobinemia, a condition characterized by the presence of a higher than normal level of methemoglobin in the blood. longdom.org Methemoglobin is a form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state, rather than the ferrous (Fe²⁺) state of normal hemoglobin. nih.gov This change renders the hemoglobin unable to bind and transport oxygen effectively, leading to a state of oxygen starvation or anoxia. nih.govscbt.com

The substance and its metabolites can bind to hemoglobin, inhibiting the normal uptake of oxygen. scbt.com Aniline (B41778), a major metabolite of this compound, and its derivatives are known to induce methemoglobinemia. longdom.orginchem.org The metabolic process involves the reduction of nitrobenzene (B124822) (a related compound) to aniline within the body, which in turn oxidizes hemoglobin to methemoglobin. nih.gov Hydroxylamine (B1172632) compounds, such as phenylhydroxylamine, which can be formed during the metabolism of aniline, are also known to cause methemoglobinemia. nih.gov Symptoms of methemoglobinemia can include cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, labored breathing, and in severe cases, collapse and death. epa.govca.govilo.org

The hematopoietic system and the spleen are primary targets for this compound toxicity. industrialchemicals.gov.au Chronic exposure in animal studies has been shown to cause significant effects on these systems. scbt.com In rats and mice, chronic exposure via gavage resulted in splenomegaly (enlargement of the spleen). industrialchemicals.gov.auepa.govnih.gov

Further microscopic examination revealed dose-related increases in the severity of several conditions:

Splenic hemosiderosis : An overload of iron in the spleen. epa.govnih.gov

Increased splenic hematopoiesis : The formation of blood cellular components in the spleen. epa.govnih.gov

Bone marrow hyperplasia : An increase in the number of cells in the bone marrow. nih.gov

These findings suggest that this compound induces erythrocyte hemolysis (destruction of red blood cells), leading to the observed changes in the spleen and bone marrow as the body attempts to compensate for the loss of red blood cells. inchem.org High chronic doses have been associated with congestion of the spleen and the formation of tumors. scbt.com

Table 1: Hematopoietic and Splenic Effects of this compound in Animal Studies
EffectObserved inKey FindingsReferences
SplenomegalyRats and MiceDose-related enlargement of the spleen. industrialchemicals.gov.auepa.govnih.gov
Splenic HemosiderosisRats and MiceDose-related increase in iron deposits in the spleen. epa.govnih.gov
Increased HematopoiesisRats (Spleen and Bone Marrow), Mice (Spleen and Liver)Increased production of blood cells in various organs. epa.govnih.gov
Bone Marrow HyperplasiaRatsIncreased cell production in the bone marrow. nih.gov

Recent research has indicated that this compound can induce oxidative stress and apoptosis (programmed cell death). researchgate.netresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov This can lead to cellular damage and has been identified as a key player in the induction of apoptosis. nih.govmdpi.com

A study on zebrafish embryos demonstrated that exposure to this compound led to increased ROS levels, particularly in the heart region. researchgate.net This was accompanied by changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and alterations in the levels of glutathione (B108866) (GSH) and malondialdehyde (MDA). researchgate.net Furthermore, the study observed an increase in apoptosis in the cardiac region of the exposed embryos. researchgate.net These findings suggest that the heart may be a target organ for the toxic effects of this compound, mediated through oxidative stress and subsequent apoptosis. nih.gov

This compound is also recognized as a central nervous system (CNS) depressant. ca.gov Acute inhalation exposure in humans has resulted in effects on the CNS, with symptoms including headache, dizziness, and cyanosis. epa.govnih.gov In animal studies, acute oral exposure led to weakness, tremors, and convulsions. epa.gov More severe symptoms of CNS depression can include confusion, labored breathing, paralysis, and unconsciousness, and in serious poisoning cases, respiratory depression which may be fatal. scbt.comepa.govilo.org

Developmental and Reproductive Toxicity

The available information on the developmental and reproductive toxicity of this compound is limited. epa.gov In one study, mice were exposed to this compound via gavage during gestation. The results showed no effects on the survival or weight gain of the dams, or on the birth weight, weight gain, or viability of the offspring. epa.govepa.gov However, this study was considered inadequate for a comprehensive assessment of teratogenic or reproductive toxicity. epa.gov

Conversely, a study using zebrafish embryos demonstrated clear developmental toxicity. nih.gov Exposure to this compound resulted in a concentration-dependent increase in mortality and various developmental abnormalities, including:

Pericardial edema (swelling around the heart)

Yolk sac edema

Spinal curvature

Inhibited hatching

Reduced body length nih.gov

These findings suggest that this compound has the potential to adversely affect embryonic development, with the heart being a potential target organ for its toxic effects. nih.gov

Genotoxicity and Carcinogenicity Assessment

The genotoxicity and carcinogenicity of this compound have been evaluated in various studies, yielding mixed results and leading to different classifications by regulatory bodies.

Genotoxicity: In terms of genotoxicity, this compound has shown varied results across different assays. It did not induce gene mutations in bacteria (Ames test). inchem.orghealthcouncil.nl However, in cultured mammalian cells, it was found to induce gene mutations, sister chromatid exchanges, and chromosomal aberrations. inchem.orghealthcouncil.nl Some research indicates it is a chromosome-damaging agent. nih.govchemicalbook.com An in vivo DNA damage test in mouse and rat liver showed weakly positive results. healthcouncil.nlnih.gov

Carcinogenicity: There is no information available on the carcinogenic effects of this compound in humans. inchem.orgepa.gov Carcinogenicity has been assessed in animal studies with some evidence of carcinogenic activity. A National Toxicology Program (NTP) study involving rats and mice exposed via gavage found increased incidences of tumors. epa.gov Specifically, there was an occurrence of sarcomas in the spleen of male rats and an increased incidence of forestomach papillomas in female mice. inchem.orgepa.govca.govornl.gov

Based on these findings, the International Agency for Research on Cancer (IARC) has concluded that there is limited evidence in experimental animals for the carcinogenicity of this compound and has classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans". inchem.org The U.S. Environmental Protection Agency (EPA) has not classified this compound for potential carcinogenicity, but under its 2005 guidelines, it is noted that there is "Suggestive Evidence of Carcinogenic Potential" via an oral route of exposure. epa.govornl.gov The Dutch Expert Committee on Occupational Standards recommended classifying this compound as a suspected human carcinogen. healthcouncil.nl

Table 2: Genotoxicity and Carcinogenicity Profile of this compound
Assessment TypeFindingDetailsReferences
Genotoxicity (Bacteria)NegativeDid not induce gene mutations in Salmonella (Ames test). inchem.orghealthcouncil.nl
Genotoxicity (Mammalian Cells)PositiveInduced gene mutations, sister chromatid exchange, and chromosomal aberrations. inchem.orghealthcouncil.nl
Carcinogenicity (Animal Studies)Some EvidenceIncreased incidence of spleen tumors in male rats and forestomach tumors in female mice. epa.govornl.gov
IARC ClassificationGroup 3Not classifiable as to its carcinogenicity to humans. inchem.org
U.S. EPA StanceNot Classified/Suggestive EvidenceOfficially unclassified, but noted as having suggestive evidence of carcinogenic potential orally. epa.govornl.gov

Gene Mutation and Chromosome Aberrations (e.g., Ames Test, Micronucleus Test)

The genotoxicity of this compound has been evaluated in various assays, examining its potential to induce gene mutations and chromosomal damage. In bacterial reverse mutation assays, commonly known as the Ames test, this compound did not show mutagenic activity in Salmonella typhimurium strains TA98, TA100, TA1535, or TA1537, either with or without the presence of an external metabolic activation system. nih.govhealthcouncil.nl However, the concentrations that could effectively be tested were limited by the compound's toxicity to the bacteria. healthcouncil.nlnih.gov

In contrast to the findings in bacterial systems, studies using mammalian cells have indicated genotoxic potential. This compound tested positive in the mouse lymphoma assay, inducing mutations both with and without metabolic activation. nih.gov Further studies in cultured mammalian cells have demonstrated that it can induce gene mutations, sister chromatid exchanges (SCEs), and chromosomal aberrations. healthcouncil.nlwho.int Specifically, in Chinese Hamster Ovary (CHO) cells, this compound induced both SCEs and chromosomal aberrations when an external metabolic activation system was present. nih.govnih.gov In the absence of metabolic activation, an increase was observed only in chromosomal aberrations. nih.govnih.gov

The micronucleus test, which detects chromosomal damage, showed that this compound was clearly positive for inducing numerical chromosome alterations in hamster V79 cells. nih.gov At the highest tested concentrations, the compound also exerted a significant clastogenic effect, indicating it can cause breaks in chromosomes. nih.gov

Test SystemEndpointMetabolic ActivationResultSource
Salmonella typhimurium (Ames Test)Gene MutationWith & WithoutNegative nih.govhealthcouncil.nl
Mouse Lymphoma AssayGene MutationWith & WithoutPositive nih.gov
Cultured Mammalian CellsGene Mutation, SCE, Chromosomal Aberrations-Positive healthcouncil.nlwho.int
Chinese Hamster Ovary (CHO) CellsSister Chromatid Exchanges (SCEs) & Chromosomal AberrationsWithPositive nih.govnih.gov
Chromosomal AberrationsWithoutPositive
Hamster V79 Cells (Micronucleus Test)Numerical Chromosome Alterations & Clastogenicity-Positive nih.gov

DNA Damage in Liver

Research into this compound's capacity to induce DNA damage in the liver has yielded mixed results depending on the experimental conditions. In vivo studies have shown weakly positive results for DNA damage in the liver nuclei of male BALB/c mice and Sprague-Dawley rats following intraperitoneal administration of the compound. nih.govornl.gov Conversely, when administered by gavage, this compound did not produce detectable DNA damage in liver nuclei as assessed by the alkaline elution assay. ornl.gov Furthermore, an in vitro unscheduled DNA synthesis (UDS) test, which measures DNA repair, was negative in primary rat hepatocytes exposed to the compound. healthcouncil.nlwho.int

AssayTest SystemRoute of ExposureResultSource
Alkaline Elution AssayMale BALB/c Mice & Sprague-Dawley RatsIntraperitonealWeakly Positive nih.govornl.gov
Alkaline Elution Assay-GavageNegative ornl.gov
Unscheduled DNA Synthesis (UDS)Primary Rat HepatocytesIn VitroNegative healthcouncil.nlwho.int

Carcinogenic Activity in Animal Models

The carcinogenic potential of this compound has been investigated in long-term studies conducted by the National Toxicology Program (NTP) using F344/N rats and B6C3F1 mice. ornl.govepa.gov In these studies, the compound was administered via gavage for two years. nih.gov

For male F344/N rats, there was some evidence of carcinogenic activity, indicated by an increased incidence of sarcomas or osteosarcomas of the spleen. nih.govca.gov In contrast, there was no evidence of carcinogenic activity in female F344/N rats. nih.gov

In the studies involving mice, there was no evidence of carcinogenic activity in male B6C3F1 mice. nih.gov For female B6C3F1 mice, there was equivocal evidence of carcinogenic activity, based on a marginally increased incidence of squamous cell papillomas of the forestomach. nih.govwho.intca.gov

SpeciesSexFindingsConclusionSource
F344/N RatsMaleIncreased incidence of sarcomas or osteosarcomas of the spleenSome evidence of carcinogenic activity nih.govca.gov
FemaleNo significant increase in tumorsNo evidence of carcinogenic activity nih.gov
B6C3F1 MiceMaleNo significant increase in tumorsNo evidence of carcinogenic activity nih.gov
FemaleIncreased incidence of squamous cell papillomas of the forestomachEquivocal evidence of carcinogenic activity nih.govwho.intca.gov

IARC and EPA Classifications

Based on the available toxicological data, regulatory and research agencies have classified this compound regarding its carcinogenic potential to humans.

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans . nih.govca.govinchem.org This classification reflects inadequate evidence for carcinogenicity in humans and limited evidence in experimental animals. healthcouncil.nlwho.int

The United States Environmental Protection Agency (EPA) has not classified this compound for potential carcinogenicity. epa.govca.govmichigan.gov

AgencyClassificationDescriptionSource
International Agency for Research on Cancer (IARC)Group 3Not classifiable as to its carcinogenicity to humans nih.govca.govinchem.org
United States Environmental Protection Agency (EPA)Not classified for potential carcinogenicity epa.govca.govmichigan.gov

Q & A

Q. Table 1: Optimization of One-Pot Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst (Cu/Cr ratio)1:1.5Maximizes H₂ activation
Temperature200°CBalances reaction rate and selectivity
Pressure4 MPa H₂Ensures complete nitro reduction

Basic: What spectroscopic and crystallographic methods are used to resolve this compound’s structure and derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., para-chlorination shifts aromatic protons downfield by ~0.5 ppm) .
  • X-Ray Diffraction : Single-crystal analysis confirms bond angles (e.g., C-N-C angle of 120.3° in N,N-dimethylaniline derivatives) and packing motifs .
  • Mass Spectrometry : Electron ionization (70 eV) detects fragmentation patterns (e.g., m/z 121 for the molecular ion) .

Advanced: How do species-specific metabolic pathways of this compound influence toxicological interpretations?

Methodological Answer:
N,N-Dimethylaniline undergoes N-oxidation (via flavin-containing monooxygenases) and N-demethylation (via cytochrome P450), producing N-methylaniline and formaldehyde. Key interspecies differences:

  • Rodents : Predominant urinary metabolites include N,N-dimethyl-4-aminophenyl sulfate (rats) .
  • Humans : Hepatic microsomes favor N-oxide formation, with fetal tissues showing reduced activity .
  • Dogs : Excrete 2- and 4-aminophenol conjugates, absent in rodents .

Q. Table 2: Metabolic Pathways Across Species

SpeciesDominant PathwayMajor Metabolites
RatN-DemethylationFormaldehyde, N-Methylaniline
HumanN-OxidationN,N-Dimethylaniline N-oxide
DogRing Hydroxylation4-Aminophenol conjugates

Advanced: How can conflicting carcinogenicity data for this compound be reconciled?

Methodological Answer:
Discrepancies arise from study design variations:

  • In Vivo Rodent Studies : Splenic sarcomas in male F344/N rats (oral gavage, 50 mg/kg) and forestomach papillomas in female mice suggest tissue-specific carcinogenicity .
  • In Vitro Assays : Negative bacterial mutagenicity (Ames test) vs. chromosomal aberrations in mammalian cells highlight metabolic activation dependencies .
  • IARC Classification : Group 3 (“not classifiable”) due to insufficient human evidence and limited animal data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.